
N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, can be achieved through several methods. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to improve the solubility of reactants and increase the reaction rate.
Industrial Production Methods
Industrial production of quinazoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Introduction to N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
This compound is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinazoline family, which has been extensively studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the scientific research applications of this compound, highlighting its mechanisms of action, efficacy in various diseases, and relevant case studies.
Anticancer Activity
Research indicates that compounds within the quinazoline family exhibit significant anticancer properties. This compound has been studied for its ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of Kinase Activity
A study demonstrated that this compound effectively inhibits the activity of certain kinases implicated in breast cancer progression. The results showed a dose-dependent reduction in cell viability in cultured cancer cells treated with varying concentrations of the compound, indicating its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities against various pathogens. In vitro studies suggest that it possesses broad-spectrum antibacterial effects, particularly against Gram-positive bacteria.
Case Study: Antibacterial Efficacy
In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones around the wells containing the compound, suggesting its potential application in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Case Study: In Vivo Anti-inflammatory Study
An animal model study investigated the effects of this compound on induced inflammation. The administration of N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene resulted in a marked decrease in edema and inflammatory markers compared to the control group .
Neuroprotective Effects
Emerging research suggests that N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In a recent study focusing on neurodegeneration models, treatment with this compound was associated with improved cognitive function and reduced neuronal apoptosis compared to untreated controls .
Wirkmechanismus
The mechanism of action of N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . For example, they can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methoxyethyl)-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide
- N-butyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Uniqueness
N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biologische Aktivität
N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties.
Overview of Quinazoline Derivatives
Quinazolines are a class of heterocyclic compounds that have been widely studied for their pharmacological potential. They exhibit various biological activities, including:
- Anticancer : Inhibition of tumor growth through various mechanisms.
- Antimicrobial : Activity against bacteria and fungi.
- Enzyme Inhibition : Targeting specific enzymes related to disease pathways.
Anticancer Activity
Research indicates that quinazoline derivatives, including N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene, show significant anticancer properties. A study evaluated various quinazoline-based compounds against different cancer cell lines, revealing that modifications in the structure significantly affect their potency. For instance:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
N-butan-2-yl derivative | MDA-MB-231 (breast cancer) | 20.5 | EGFR inhibition |
N-butan-2-yl derivative | PC3 (prostate cancer) | 15.7 | Apoptosis induction |
The compound demonstrated an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic candidate .
Antimicrobial Activity
Quinazoline derivatives have also shown promising results in antimicrobial assays. The compound's efficacy against various pathogens was tested, and results indicated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Enzyme Inhibition
Inhibition of specific enzymes is another area where N-butan-2-yl derivatives have shown efficacy. The compound was evaluated for its ability to inhibit certain enzymes critical in disease processes:
Enzyme Targeted | Inhibition Percentage (%) |
---|---|
COX-1 | 75 |
COX-2 | 80 |
Dipeptidyl Peptidase IV (DPP-IV) | 65 |
The enzyme inhibition profile indicates potential applications in inflammatory diseases and diabetes management .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study synthesized a series of quinazoline derivatives and assessed their anticancer activity against multiple cell lines. The N-butan-2-yl derivative was among the most potent, exhibiting significant growth inhibition in vitro .
- Antimicrobial Assessment : Another study focused on the antimicrobial properties of quinazoline derivatives, including the N-butan derivative. It highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
- Enzyme Inhibition Analysis : Research on enzyme inhibition demonstrated that modifications in the quinazoline structure could enhance selectivity and potency against COX enzymes, indicating potential for developing anti-inflammatory drugs .
Eigenschaften
CAS-Nummer |
422527-47-7 |
---|---|
Molekularformel |
C16H21N3O2S |
Molekulargewicht |
319.42 |
IUPAC-Name |
N-butan-2-yl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C16H21N3O2S/c1-4-8-19-15(21)12-7-6-11(9-13(12)18-16(19)22)14(20)17-10(3)5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,20)(H,18,22) |
InChI-Schlüssel |
PUALPFKAIKKFGQ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.